molecular formula C12H17ClN2O2 B4785860 5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide

5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide

Cat. No.: B4785860
M. Wt: 256.73 g/mol
InChI Key: VOVHUQIKTIZQTH-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5-position, a dimethylaminoethyl group at the N-position, and a methoxy group at the 2-position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-(dimethylamino)ethylamine.

    Amidation Reaction: The 5-chloro-2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with 2-(dimethylamino)ethylamine to form the desired benzamide.

    Reaction Conditions: The amidation reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, thiols, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chloro group.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include reduced amines or other reduced derivatives.

    Hydrolysis: Products include 5-chloro-2-methoxybenzoic acid and 2-(dimethylamino)ethylamine.

Scientific Research Applications

5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The dimethylaminoethyl group can interact with receptors or enzymes, leading to modulation of their activity. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzamide: Lacks the dimethylaminoethyl group, resulting in different chemical and biological properties.

    N-[2-(dimethylamino)ethyl]-2-methoxybenzamide: Lacks the chloro group, affecting its reactivity and interactions.

    5-chloro-N-ethyl-2-methoxybenzamide: Has an ethyl group instead of the dimethylaminoethyl group, leading to variations in its chemical behavior.

Uniqueness

5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide is unique due to the presence of both the chloro and dimethylaminoethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-15(2)7-6-14-12(16)10-8-9(13)4-5-11(10)17-3/h4-5,8H,6-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVHUQIKTIZQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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